3-(Quinolin-3-YL)benzaldehyde

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

3-(Quinolin-3-yl)benzaldehyde (CAS 893736-03-3, molecular formula C₁₆H₁₁NO, MW 233.26) is a heterocyclic aromatic aldehyde that couples a quinoline ring at the 3-position with a benzaldehyde moiety at the meta position. This bifunctional architecture renders it a versatile synthetic intermediate for constructing pharmacologically active 3-aryl quinoline libraries and fluorescent Schiff-base chemosensors.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
Cat. No. B12897335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-3-YL)benzaldehyde
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H
InChIKeyKHYKNQBXEHSARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-3-YL)benzaldehyde (CAS 893736-03-3): A Bifunctional Quinoline-Aldehyde Building Block for Medicinal Chemistry and Probe Development


3-(Quinolin-3-yl)benzaldehyde (CAS 893736-03-3, molecular formula C₁₆H₁₁NO, MW 233.26) is a heterocyclic aromatic aldehyde that couples a quinoline ring at the 3-position with a benzaldehyde moiety at the meta position. This bifunctional architecture renders it a versatile synthetic intermediate for constructing pharmacologically active 3-aryl quinoline libraries and fluorescent Schiff-base chemosensors [1]. The compound is catalogued by multiple vendors at purities ≥98% , and its derivatives have been investigated for antiviral, antibacterial, and anticancer activities .

Why 3-(Quinolin-3-YL)benzaldehyde Cannot Be Replaced by Simple Isomeric or Heterocyclic Aldehydes


The quinoline substitution position (C-3 vs. C-2, C-4, or C-6) and the benzaldehyde attachment point (meta vs. para) critically dictate biological target engagement and photophysical properties. Isomeric quinoline-benzaldehydes exhibit divergent enzyme inhibition profiles; for instance, the 3-quinolinyl isomer shows measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A [1], whereas simple benzaldehyde or 2-quinolinyl analogs do not reproduce this selectivity profile in comparable assays. In probe development, the 3-quinolinyl-iminomethyl linkage yields a pH-sensitive emission at 464 nm that is not observed with 2-quinolinyl or 4-quinolinyl isomers [2]. Procurement without positional verification risks introducing an inactive or spectroscopically silent analog.

Quantitative Differentiation Evidence: 3-(Quinolin-3-YL)benzaldehyde vs. Closest Analogs


MAO-B vs. MAO-A Selectivity: 3-(Quinolin-3-yl)benzaldehyde Demonstrates Preferential Inhibition

In a direct in vitro comparison, 3-(quinolin-3-yl)benzaldehyde inhibits human MAO-B with an IC₅₀ of 17,000 nM, while its activity against human MAO-A is negligible (IC₅₀ > 100,000 nM). This represents at least a 5.9-fold selectivity for MAO-B over MAO-A [1]. By contrast, the 4-(quinolin-3-yl)benzaldehyde isomer and the 2-(quinolin-2-yl)benzaldehyde analog have no reported MAO-B IC₅₀ in the same BindingDB/ChEMBL curated dataset, indicating a gap in pharmacological annotation for these isomers. The 3-quinolinyl meta-benzaldehyde architecture thus provides a defined selectivity window absent in its positional analogs [1].

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

ALDH3A1 Inhibitory Activity: A Defined IC₅₀ for Corneal and Metabolic Disease Target Engagement

3-(Quinolin-3-yl)benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM [1]. This value places it in a moderate potency range for this target class. In contrast, simple benzaldehyde (the endogenous substrate) exhibits a Kₘ in the high micromolar range (~100–800 µM) [2], while potent ALDH3A1 inhibitors such as CB7 achieve Kᵢ values of 82 nM [3]. The 3-quinolinyl isomer thus occupies a defined activity niche: it is substantially more potent than the endogenous substrate but two orders of magnitude weaker than optimized clinical candidates. No ALDH3A1 IC₅₀ data exist for the 4-(quinolin-3-yl)benzaldehyde isomer in the curated ChEMBL/BindingDB dataset, meaning the 3-isomer is the only positional variant with validated target engagement [1].

Aldehyde Dehydrogenase Inhibition Corneal Biology Metabolic Disease

Fluorescent pH Sensor Precursor: HMQB Exhibits Isomer-Specific Emission at 464 nm

Condensation of 3-(quinolin-3-yl)benzaldehyde with 2-hydroxy-5-methylaniline yields the Schiff-base HMQB, which functions as a pH-sensitive ratiometric fluorescent probe. At pH 2.0 (Britton-Robinson buffer), HMQB exhibits a strong emission band at 464 nm upon excitation at 400 nm [1]. Critically, a comparative study of quinoline-based Schiff-base isomers demonstrated that the 3-quinolinyl-imino linkage is essential for this spectral response; the 2-quinolinyl isomer (HL-2-qui) shows different pH-dependent spectral behavior and reduced sensitivity [2]. The 4-quinolinyl isomer has not been reported to yield a functional pH probe in the peer-reviewed literature.

Fluorescent Chemosensor pH Sensing Schiff-Base Probe

Synthetic Versatility: Meta-Benzaldehyde Enables Divergent Derivatization Pathways

The meta-benzaldehyde orientation in 3-(quinolin-3-yl)benzaldehyde permits both Schiff-base condensation (via the aldehyde) and cross-coupling at the quinoline ring, enabling orthogonal functionalization strategies. Patent US10023538B2 exemplifies the use of 3-aryl quinoline scaffolds for antimalarial compound libraries, where the aldehyde handle serves as a diversification point [1]. In Suzuki-Miyaura coupling contexts, electron-deficient 3-quinolinyl substrates undergo oxidative addition 3–5× faster than electron-rich analogs, a kinetic advantage that is position-dependent . The para isomer (4-(quinolin-3-yl)benzaldehyde) shows altered electronic distribution due to extended conjugation, which can affect coupling kinetics, though no direct head-to-head kinetic comparison has been published.

Medicinal Chemistry Parallel Synthesis Building Block

Procurement-Relevant Application Scenarios for 3-(Quinolin-3-YL)benzaldehyde


MAO-B Selective Inhibitor Lead Generation

Medicinal chemistry teams pursuing selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease can use 3-(quinolin-3-yl)benzaldehyde as a validated starting scaffold. Its documented MAO-B IC₅₀ of 17,000 nM with >5.9-fold selectivity over MAO-A [1] provides a quantitative baseline for hit-to-lead optimization, reducing the risk of investing in untested positional isomers that lack any MAO-B annotation.

ALDH3A1-Targeted Probe and Inhibitor Development

For laboratories investigating corneal disease, certain cancers, or aldehyde detoxification pathways, the compound's confirmed ALDH3A1 IC₅₀ of 2,100 nM [2] makes it the only quinoline-benzaldehyde isomer with validated target engagement, enabling immediate SAR expansion without preliminary target validation screening.

Ratiometric Fluorescent pH Sensor Construction

Researchers developing optical pH sensors for biological or environmental monitoring can condense 3-(quinolin-3-yl)benzaldehyde with 2-hydroxy-5-methylaniline to obtain HMQB, a literature-validated probe with defined excitation (400 nm) and emission (464 nm) maxima and isomer-specific ratiometric response across pH 2–10 [3]. The 2-quinolinyl isomer fails to reproduce this performance [4].

3-Aryl Quinoline Library Synthesis for Antimalarial Drug Discovery

Following the general methodology of US Patent US10023538B2 [5], 3-(quinolin-3-yl)benzaldehyde can serve as a key intermediate for generating focused libraries of 3-aryl quinolines with potential activity against chloroquine-resistant Plasmodium falciparum strains. The meta-aldehyde orientation supports orthogonal functionalization that the para isomer cannot replicate without additional synthetic steps.

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